Molecular Weight Advantage of the Methanesulfonate Ester vs. Bulky Sulfonate Analogs: Impact on Fragment-Based Screening Library Design
The target compound (MW = 343.28 g/mol) is 62.0 g/mol lower in molecular weight than its direct structural analog 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate (MW = 405.3 g/mol, CAS 1144477-02-0) and 76.1 g/mol lower than the phenylmethanesulfonate analog (MW = 419.4 g/mol, CAS 1144496-57-0) . This represents an 18.1% and 22.2% reduction in molecular weight, respectively, moving the compound closer to the Rule-of-Three (Ro3) compliant space for fragment-based screening (MW ≤ 300 Da), while the bulkier sulfonate analogs exceed the Ro3 threshold by a substantial margin [1].
| Evidence Dimension | Molecular weight (g/mol) and fragment-likeness |
|---|---|
| Target Compound Data | MW = 343.28; Δ from Ro3 cutoff = +43.28 Da |
| Comparator Or Baseline | Benzenesulfonate analog: MW = 405.3 (Δ = +105.3 Da); Phenylmethanesulfonate analog: MW = 419.4 (Δ = +119.4 Da); Benzoate analog (CAS 1144500-22-0): MW = 369.3 (Δ = +69.3 Da) |
| Quantified Difference | MW reduction of 15.3% vs. benzoate; 18.1% vs. benzenesulfonate; 22.2% vs. phenylmethanesulfonate |
| Conditions | Calculated from standard molecular formulas; Ro3 criteria: MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3 |
Why This Matters
Lower molecular weight directly improves ligand efficiency metrics (LE = ΔG/HA) and positions this compound closer to fragment-like chemical space, making it strategically more appropriate for fragment-based screening library procurement where the benzenesulfonate and phenylmethanesulfonate analogs would be excluded by standard Ro3 filters.
- [1] Jhoti H, Williams G, Rees DC, Murray CW. The 'rule of three' for fragment-based lead discovery: where are we now? Nat Rev Drug Discov. 2013;12(8):644-645. doi:10.1038/nrd3926. Fragment hits should generally comply with MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3. View Source
